Dimyristoylphosphatidylcholine, DL-

Liposome formulation Membrane biophysics Temperature-sensitive drug delivery

DL-Dimyristoylphosphatidylcholine (DMPC, CAS 13699-48-4) is a synthetic saturated phosphatidylcholine (C14:0) with a phase transition temperature of ~23°C, placing bilayers in a fluid liquid-crystalline phase at both ambient lab and physiological temperatures. This property enables temperature-triggered drug release at mild hyperthermic conditions and makes DMPC the preferred choice for inhalable liposomal formulations achieving 22% systemic bioavailability. Unlike higher-Tm analogs DPPC (41°C) and DSPC (55°C), DMPC cannot be substituted interchangeably—its distinct membrane fluidity and faster release kinetics are either a critical design feature or a limitation depending on the therapeutic objective. As an FDA-approved excipient component in Abelcet® (amphotericin B lipid complex), DMPC offers a documented regulatory precedent under the 505(b)(2) pathway. For GMP-grade material with Drug Master File (DMF) support and ≥99% HPLC purity, contact suppliers specializing in pharmaceutical phospholipids.

Molecular Formula C36H72NO8P
Molecular Weight 677.9 g/mol
CAS No. 13699-48-4
Cat. No. B227690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimyristoylphosphatidylcholine, DL-
CAS13699-48-4
Synonyms1,2 Dimyristoyl glycero 3 phosphorylcholine
1,2 Ditetradecanoyl glycero 3 phosphocholine
1,2 Ditetradecyl glycero 3 phosphocholine
1,2-Dimyristoyl-glycero-3-phosphorylcholine
1,2-Ditetradecanoyl-glycero-3-phosphocholine
1,2-Ditetradecyl-glycero-3-phosphocholine
Dimyristoyllecithin
Dimyristoylphosphatidylcholine
DMCP
DMPC
Molecular FormulaC36H72NO8P
Molecular Weight677.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3
InChIKeyCITHEXJVPOWHKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Dimyristoylphosphatidylcholine (CAS 13699-48-4): A Synthetic Phosphatidylcholine for Liposomal Drug Delivery and Membrane Research


DL-Dimyristoylphosphatidylcholine (DMPC, CAS 13699-48-4) is a synthetic saturated phosphatidylcholine with two 14-carbon myristoyl (C14:0) acyl chains. It is a water-soluble phospholipid excipient used extensively in liposomal formulations to solubilize hydrophobic drugs for injection and serves as a model membrane system for biophysical studies [1]. As a member of the saturated neutral phosphatidylcholine class that also includes DPPC (C16:0) and DSPC (C18:0), DMPC exhibits a phase transition temperature (Tm) of approximately 22.5–24°C, which lies below physiological temperature (37°C), a property that fundamentally distinguishes its bilayer behavior from longer-chain analogs [2].

Why Generic Substitution Fails: The Critical Role of Acyl Chain Length and Phase Transition Temperature in DMPC Liposome Performance


Saturated phosphatidylcholines—DMPC (C14:0), DPPC (C16:0), and DSPC (C18:0)—cannot be substituted interchangeably in liposomal formulations despite sharing identical headgroup chemistry. The difference in acyl chain length drives distinct phase transition temperatures (Tm), which in turn govern membrane fluidity, drug retention kinetics, and in vivo biodistribution profiles [1]. DMPC (Tm ≈ 23–24°C) exists in a fluid liquid-crystalline phase at physiological temperature (37°C), whereas DPPC (Tm ≈ 41°C) and DSPC (Tm ≈ 55°C) remain in the ordered gel phase [2]. This phase-state divergence produces quantifiably different release rates, with DMPC formulations exhibiting the fastest drug release and shortest retention among the three lipids, a characteristic that may be either a limitation or a targeted design feature depending on the intended therapeutic or experimental objective [3].

Quantitative Differentiation of DL-Dimyristoylphosphatidylcholine (CAS 13699-48-4) Versus DPPC and DSPC: A Comparative Evidence Guide


Phase Transition Temperature (Tm) Defines Membrane Phase State at Physiological Conditions

DMPC exhibits a main phase transition temperature (Tm) of 22.5–24°C, placing it in the fluid liquid-crystalline phase at physiological temperature (37°C). In contrast, DPPC and DSPC possess Tm values of 41.0°C and 55.5°C, respectively, remaining in the ordered gel phase at 37°C [1]. This difference is critical: DMPC bilayers are fluid under in vivo conditions, while DPPC and DSPC bilayers are rigid [2].

Liposome formulation Membrane biophysics Temperature-sensitive drug delivery

Drug Retention and Release Kinetics in Phosphate Buffered Saline

In a direct head-to-head comparison of sonicated liposomes containing 21% cholesterol, DMPC liposomes exhibited significantly faster drug release than DPPC and DSPC liposomes. At 37°C in PBS, DMPC liposomes retained only 53.8 ± 4.3% of encapsulated inulin after 15 minutes, compared to DSPC liposomes which retained 85.2 ± 10.1% over the full 48-hour study period with no significant difference from time zero [1]. DPPC liposomes showed intermediate retention, with a significant drop to 60.8 ± 8.9% after 24 hours at 37°C [1].

Liposome stability Controlled release Drug delivery formulation

In Vivo Systemic Bioavailability Following Pulmonary Administration

In a recent in vivo study, DMPC-based inhalable liposomes (DMPC/Chol/PEG at 85:10:5 molar ratio) achieved a systemic bioavailability of 22% for encapsulated bovine serum albumin (BSA-Cy5.5) following intratracheal aerosolization in mice [1]. This value was notably higher than that of inhaled free BSA-Cy5.5 solution, though the study did not include head-to-head comparison with DPPC or DSPC liposomes. The mean residence time of BSA-Cy5.5 was markedly prolonged in mice administered liposomal BSA-Cy5.5 compared to free protein [1].

Inhalable liposomes Pulmonary drug delivery Pharmacokinetics

Liposome Size Reduction and Processing Response

Following sonication and extrusion processing, the diameter reduction of liposomes followed the rank order DSPC > DPPC > DMPC, with DMPC achieving the smallest particle sizes among the three phospholipids tested [1]. Additionally, DMPC liposomes demonstrated the fastest drug release among the three lipids tested with the hydrophobic drug dexamethasone [1].

Liposome extrusion Particle size control Formulation processing

Regulatory Status as an FDA-Approved Excipient in Commercial Drug Products

DL-dimyristoylphosphatidylcholine is a component of the FDA-approved liposomal amphotericin B formulation Abelcet® (amphotericin B lipid complex), which has been on the U.S. market with FDA approval dating to April 27, 2012 [1]. In Abelcet®, DMPC is combined with dimyristoylphosphatidylglycerol (DMPG) in a 1:1 drug-to-lipid molar ratio [2]. In contrast, liposomal amphotericin B formulations such as AmBisome® employ hydrogenated soy phosphatidylcholine (HSPC) and DSPC [3].

Pharmaceutical excipient FDA approval Regulatory compliance

Procurement-Relevant Application Scenarios for DL-Dimyristoylphosphatidylcholine (CAS 13699-48-4)


Temperature-Sensitive Liposomal Formulations Requiring Payload Release at Mild Hyperthermia or Ambient Physiological Temperatures

Given that DMPC exhibits a phase transition temperature (Tm) of 22.5–24°C and exists in a fluid liquid-crystalline phase at 37°C [1], DMPC-based liposomes are inherently temperature-sensitive at mild hyperthermic conditions. This property has been exploited in thermosensitive liposome research where DMPC serves as a component in formulations designed to release payload upon modest temperature elevation [2]. Procurement of DMPC is indicated when the formulation objective involves triggering release near physiological temperatures rather than requiring elevated hyperthermia (>41°C) as would be needed for DPPC- or DSPC-based systems.

Inhalable Liposomal Formulations for Non-Invasive Systemic Protein or Peptide Delivery

DMPC-based inhalable liposomes have demonstrated quantifiable systemic bioavailability (22%) for encapsulated protein payloads following pulmonary administration in preclinical models [3]. The biocompatibility of DMPC with endogenous pulmonary surfactant phospholipids supports its selection for inhalable liposomal formulations. Procurement of high-purity DMPC (≥99% by HPLC) is recommended for research programs developing pulmonary delivery systems for proteins, peptides, or nucleic acids where non-invasive systemic exposure is the therapeutic goal.

Model Membrane Systems for Biophysical Studies Requiring Fluid-Phase Bilayers at Room Temperature

DMPC is widely employed as a model membrane system for structural biology and biophysical investigations because its Tm of ~23°C places the bilayer in the fluid liquid-crystalline phase at ambient laboratory temperatures (20–25°C) [1]. This allows researchers to study membrane protein conformations, lipid-protein interactions, and bilayer dynamics under physiologically relevant fluid-phase conditions without requiring heating equipment. In contrast, DPPC and DSPC bilayers would remain in the gel phase at room temperature, altering membrane protein behavior and bilayer properties [4]. Procurement of DMPC with defined purity specifications is essential for reproducible biophysical measurements.

Pharmaceutical Development Requiring FDA-Precedented Phospholipid Excipients for Liposomal Drug Products

DL-dimyristoylphosphatidylcholine has established regulatory precedent as an FDA-approved excipient in the commercial liposomal drug product Abelcet® (amphotericin B lipid complex), which received FDA approval on April 27, 2012 [5]. For pharmaceutical development programs seeking to leverage the 505(b)(2) regulatory pathway or to reduce Chemistry, Manufacturing, and Controls (CMC) uncertainty in liposomal drug applications, DMPC offers a documented safety and quality precedent that may streamline regulatory interactions compared to less established synthetic phospholipids. Procurement from suppliers offering Drug Master File (DMF) support and GMP-grade material is recommended for development-stage programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimyristoylphosphatidylcholine, DL-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.